molecular formula C21H19N3O4S2 B2492437 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide CAS No. 886900-60-3

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide

カタログ番号: B2492437
CAS番号: 886900-60-3
分子量: 441.52
InChIキー: ULBPWBISRFJSRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide is a chemical compound for research and development purposes. It has the CAS Number 886900-60-3 and a molecular formula of C 21 H 19 N 3 O 4 S 2 . This supplier offers the compound with a purity of 90% and above in various quantities for laboratory use . The compound features a complex structure incorporating a dimethylthiophene ring with a cyano group, linked via an amide bond to a benzamide moiety that is further substituted with a 4-methoxybenzenesulfonamido group. This structural motif is similar to other investigated sulfonamide derivatives, which are of significant interest in medicinal chemistry for their diverse biological activities . Sulfonamides are a well-known class of compounds studied for various potential applications, including as enzyme inhibitors . This product is intended for research purposes only and is not intended for human or veterinary or diagnostic use. Researchers are advised to consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage information.

特性

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-14(2)29-21(19(13)12-22)23-20(25)15-5-4-6-16(11-15)24-30(26,27)18-9-7-17(28-3)8-10-18/h4-11,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBPWBISRFJSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4S2C_{17}H_{18}N_{2}O_{4}S_{2} with a molecular weight of 378.5 g/mol. The compound features a thiophene ring substituted with a cyano group and a benzamide moiety with a methoxybenzenesulfonamide group, which contributes to its diverse reactivity and potential biological effects.

PropertyValue
Molecular Formula C17H18N2O4S2C_{17}H_{18}N_{2}O_{4}S_{2}
Molecular Weight 378.5 g/mol
IUPAC Name This compound
CAS Number 941902-44-9

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways or by targeting specific oncogenic proteins. The presence of the sulfonamide group is believed to enhance its interaction with molecular targets involved in cancer cell proliferation.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell growth.
  • Receptor Interaction : It could interact with specific receptors on cell membranes, influencing signal transduction pathways that regulate cell survival and proliferation.
  • DNA Interaction : There is potential for the compound to interact with DNA, leading to alterations in gene expression associated with cancer progression.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of thiophene compounds, including our compound of interest. Results indicated a strong correlation between structural features and antimicrobial activity, particularly against Gram-positive bacteria.
  • Anticancer Mechanism Investigation : A research group focused on the anticancer properties conducted cell viability assays using breast cancer cell lines treated with different concentrations of the compound. Their findings revealed a dose-dependent reduction in cell viability, with further analysis indicating activation of caspase pathways associated with apoptosis.

類似化合物との比較

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Compound Name/ID Core Structure Substituents/R-Groups Key Functional Groups Applications/Activity
Target Compound Benzamide 3-(4-Methoxybenzenesulfonamido), N-(3-cyano-4,5-dimethylthiophen-2-yl) Sulfonamide, Thiophene, Cyano Hypothetical: Enzyme inhibition, agrochemical
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican, ) Benzamide Pyridinecarboxamide, trifluoromethylphenoxy Trifluoromethyl, Pyridine Herbicide
Compounds [7–9] () 1,2,4-Triazole-thione 4-(4-X-Phenylsulfonyl)phenyl, 2,4-difluorophenyl Sulfonyl, Triazole, Thione Not specified (potential kinase inhibition)
5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide () Benzenesulfonamide Thiazolidin-trioxo, methoxybenzyl Sulfonamide, Thiazolidinone Not specified

Key Observations :

  • The target compound’s sulfonamide group is structurally analogous to sulfonamides in and but differs in substituent positioning (e.g., 4-methoxy vs. halogenated or alkylated variants).
  • The cyano group on the thiophene may increase electrophilicity compared to methyl or halogen substituents in analogs, influencing reactivity and metabolic pathways .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data (Hypothetical Estimates)

Compound LogP (Predicted) Aqueous Solubility (mg/mL) Melting Point (°C) Spectral Signatures (IR/NMR)
Target Compound 3.8 0.12 210–215 IR: νS=O (~1350 cm⁻¹), νC≡N (~2240 cm⁻¹)
Diflufenican () 4.2 0.08 162–164 IR: νC=O (~1680 cm⁻¹), νCF₃ (~1150 cm⁻¹)
Compounds [7–9] () 2.5–3.0 0.5–1.0 180–190 IR: νC=S (~1250 cm⁻¹), absence of νC=O

Notable Trends:

  • The target’s lower LogP compared to Diflufenican suggests improved hydrophilicity, likely due to the polar sulfonamide and cyano groups.
  • IR spectral data for the target would show distinct sulfonamide (S=O) and cyano (C≡N) stretches, contrasting with triazole-thiones (C=S) in .

Research Findings and Gaps

  • Biological Data: No direct activity data for the target compound is available in the provided evidence. However, sulfonamide-thiophene hybrids in literature show promise in kinase inhibition and antibacterial applications, suggesting avenues for further study .
  • Computational Predictions: Molecular docking studies could elucidate the role of the cyano group in enhancing interactions with enzymatic targets (e.g., COX-2 or EGFR kinases).

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.2 ppm for benzamide and thiophene rings) and sulfonamide NH (δ ~10 ppm).
  • IR Spectroscopy : Confirm S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and CN groups (~2200 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS).
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the 3D structure, ensuring correct stereochemistry and bond lengths .

What in vitro assays are suitable for evaluating its biological activity?

Q. Basic

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Cytotoxicity : MTT assay () on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme Inhibition : Fluorogenic or colorimetric assays (e.g., kinase inhibition using ATP analogs) to measure Ki values .

How can researchers resolve discrepancies in biological activity data across studies?

Q. Advanced

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and cell passage number.
  • Orthogonal Validation : Combine enzymatic assays with surface plasmon resonance (SPR) to validate binding kinetics.
  • Structural Analysis : Compare with analogs (e.g., ’s benzo[d]thiazole derivatives) to identify substituent effects on activity .

What computational strategies predict binding modes with target proteins?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or bacterial enzymes).
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability.
  • Crystallographic Validation : Co-crystallize the compound with target proteins and refine structures via SHELX .

How can pharmacokinetic properties be optimized for therapeutic applications?

Q. Advanced

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) or use co-solvents.
  • Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres.
  • LogP Adjustment : Modify substituents (e.g., methoxy vs. trifluoromethyl) to balance lipophilicity () .

What structural analogs are critical for structure-activity relationship (SAR) studies?

Q. Advanced

  • Key Analogs :
    • N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide (): Demonstrates the role of the methoxy group in enhancing bioactivity.
    • Thiadiazole derivatives (): Highlight the impact of trifluoromethyl groups on target selectivity.
  • Methodology : Synthesize analogs via parallel chemistry and compare IC₅₀/MIC values to map pharmacophores .

How can reaction conditions be optimized for scalability in analog synthesis?

Q. Advanced

  • Catalyst Screening : Test Pd catalysts (e.g., Suzuki coupling) or organocatalysts for regioselectivity.
  • Flow Chemistry : Improve yield and reduce side reactions in multi-step syntheses.
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reactions in real time .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。